N-(2-Hydroxyethyl)heptanamide
Overview
Description
N-(2-Hydroxyethyl)heptanamide: is an organic compound with the molecular formula C9H19NO2 It is a secondary amide with a hydroxyl group attached to the ethyl chain
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)heptanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used as a model compound to study the behavior of amides and hydroxyl-containing molecules in biological systems.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.
Safety and Hazards
Future Directions
The development of new solvents and high-efficiency separation equipment and the enhancement of technological processes have been extensively studied to reduce the cost of capture . Biodegradable nanogels as delivery systems have attracted much attention in the biotechnological and biomedical fields due to their desired ability to degrade in intracellular environments or to react with various external stimuli .
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)heptanamide primarily targets the Limonene-1,2-epoxide hydrolase . This enzyme is found in Rhodococcus erythropolis , a bacterium known for its ability to degrade a variety of pollutants.
Biochemical Pathways
The compound’s interaction with Limonene-1,2-epoxide hydrolase suggests it may play a role in the metabolism of limonene, a common compound in citrus oils
Result of Action
Given its interaction with Limonene-1,2-epoxide hydrolase, it may influence the metabolism of limonene and related compounds .
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)heptanamide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as limonene-1,2-epoxide hydrolase, which catalyzes the conversion of limonene-1,2-epoxide to limonene-1,2-diol This interaction highlights the compound’s involvement in the metabolism of cyclic hydrocarbons
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to limonene-1,2-epoxide hydrolase, facilitating the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This binding interaction is crucial for the compound’s role in lipid metabolism. Additionally, this compound may inhibit or activate other enzymes involved in lipid signaling pathways, thereby modulating gene expression and cellular responses.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as limonene-1,2-epoxide hydrolase, which plays a role in the conversion of cyclic hydrocarbons The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)heptanamide can be synthesized through the reaction of heptanoic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, heptanoic acid and ethanolamine, are fed into the reactor along with the catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)heptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)heptanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)heptanamine.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-(2-oxoethyl)heptanamide
Reduction: N-(2-hydroxyethyl)heptanamine
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)hexanamide
- N-(2-Hydroxyethyl)octanamide
- N-(2-Hydroxyethyl)nonanamide
Comparison: N-(2-Hydroxyethyl)heptanamide is unique due to its specific chain length and the presence of both a hydroxyl group and an amide bond. Compared to its analogs with different chain lengths, it exhibits distinct physical and chemical properties, such as solubility, melting point, and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-(2-hydroxyethyl)heptanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-9(12)10-7-8-11/h11H,2-8H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNSXQUYLMMDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560541 | |
Record name | N-(2-Hydroxyethyl)heptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23054-50-4 | |
Record name | N-(2-Hydroxyethyl)heptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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